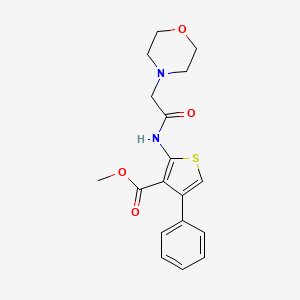
Methyl 2-(2-morpholinoacetamido)-4-phenylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2-morpholinoacetamido)-4-phenylthiophene-3-carboxylate, also known as MMPTC, is a chemical compound that has been extensively studied for its potential therapeutic applications. MMPTC is a member of the thiophene family of compounds, which are known for their diverse pharmacological properties.
科学的研究の応用
Amino Acid Derivative Research
This compound is a derivative of phenylalanine, an amino acid, and is used in research related to amino acids and their derivatives. These compounds are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Ergogenic Dietary Supplements
Due to its role as an amino acid derivative, this compound may be studied for its potential as an ergogenic dietary substance. Ergogenic supplements are recognized for their benefits in improving physical performance and recovery .
Anticancer Activity
In the field of oncology, derivatives of this compound have been synthesized and subjected to cytotoxic studies. Some derivatives have shown potent cytotoxicity against various cancer cell lines, such as HT-29, HepG-2, and MCF-7, indicating potential applications in cancer treatment .
Selectivity Index in Cancer Treatment
The selectivity index (SI) of a compound determines its ability to target cancer cells without affecting healthy cells. Derivatives of Methyl 2-(2-morpholinoacetamido)-4-phenylthiophene-3-carboxylate have demonstrated excellent SI, making them promising candidates for selective cancer therapies .
In-Silico Kinase Inhibition
This compound has been used in in-silico studies targeting specific kinases like Fms Related Receptor Tyrosine Kinase-3 (FLT3). Such studies are crucial for drug discovery, especially in designing inhibitors for cancer treatment .
Molecular Docking Studies
Molecular docking is a method used to predict the interaction between a drug and its target protein. Compounds derived from Methyl 2-(2-morpholinoacetamido)-4-phenylthiophene-3-carboxylate have been studied for their binding affinity to FLT3 kinase enzyme, which is significant in developing targeted cancer therapies .
Drug Discovery for Mycobacterium
Research has been conducted on the use of this compound in the drug discovery process targeting mycolic acid methyl transferase (MmaA1), a protein involved in the maturation of mycolic acids in Mycobacterium. This is particularly relevant for developing treatments against tuberculosis .
Synthesis of Novel Compounds
The structure of Methyl 2-(2-morpholinoacetamido)-4-phenylthiophene-3-carboxylate serves as a building block in the synthesis of novel compounds. These new compounds can have various applications, including but not limited to, the development of new pharmaceuticals .
作用機序
Target of Action
Methyl 2-(2-morpholinoacetamido)-4-phenylthiophene-3-carboxylate is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a crucial role in various biological processes. It is a precursor to several neurotransmitters and hormones, including dopamine, norepinephrine, and epinephrine . Therefore, the primary targets of this compound could be the enzymes and receptors involved in these biochemical pathways.
Mode of Action
As a phenylalanine derivative, it may interact with its targets by mimicking the structure of phenylalanine, thereby influencing the function of enzymes and receptors that normally interact with phenylalanine .
Biochemical Pathways
Phenylalanine and its derivatives are involved in several biochemical pathways. They play a key role in protein synthesis and are precursors to tyrosine, another amino acid. Tyrosine is then converted into several important neurotransmitters, including dopamine, norepinephrine, and epinephrine . Therefore, this compound could potentially affect these pathways and their downstream effects.
Pharmacokinetics
It’s worth noting that the compound’s bioavailability and pharmacokinetic properties can be influenced by various factors, including its chemical structure, formulation, route of administration, and the individual’s physiological condition .
Result of Action
Given its structural similarity to phenylalanine, it may influence the synthesis and function of proteins and neurotransmitters, potentially leading to various physiological effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the specific physiological conditions of the individual .
特性
IUPAC Name |
methyl 2-[(2-morpholin-4-ylacetyl)amino]-4-phenylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-23-18(22)16-14(13-5-3-2-4-6-13)12-25-17(16)19-15(21)11-20-7-9-24-10-8-20/h2-6,12H,7-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSXBCBCZUFCGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-morpholinoacetamido)-4-phenylthiophene-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

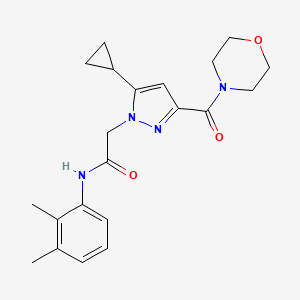
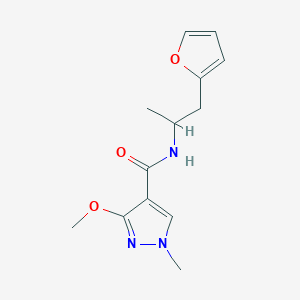
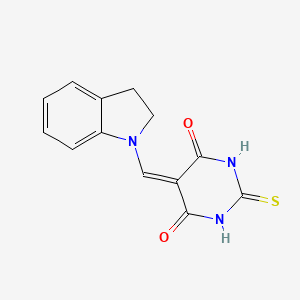

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2914965.png)
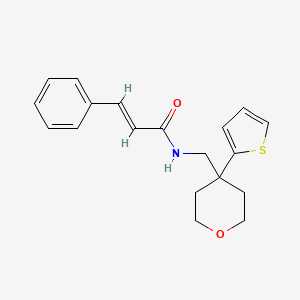
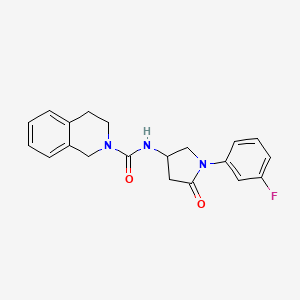

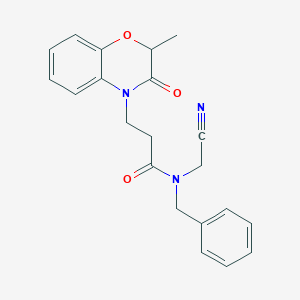
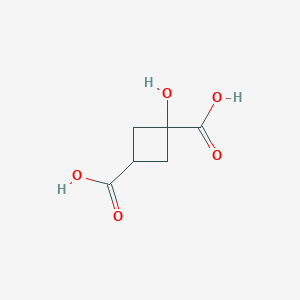
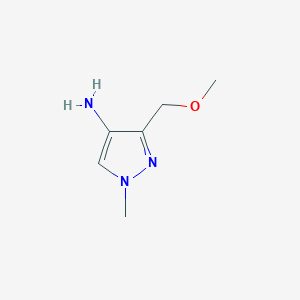
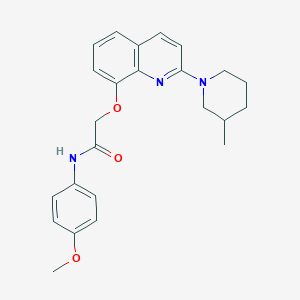
![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2914980.png)
![N-[4-(dimethylamino)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2914981.png)